3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline
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Overview
Description
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety via a methoxy group. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs at the aniline moiety, where halogenation or nitration can be performed.
Common Reagents and Conditions
Oxidation: Metal-free oxidation agents such as iodine and tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive properties . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline stands out due to its unique structure that combines the imidazo[1,2-a]pyridine core with an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C14H13N3O, with a molecular weight of approximately 239.27 g/mol. The imidazo[1,2-a]pyridine core is known for its diverse pharmacological properties, making it a promising scaffold for drug development.
Antimicrobial Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key microbial enzymes or disruption of membrane integrity.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented. Studies suggest that these compounds can inhibit cancer cell proliferation through multiple pathways:
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Some compounds induce G1 or G2/M phase arrest, preventing cancer cells from dividing.
A notable study highlights the efficacy of related compounds in inhibiting specific cancer cell lines, suggesting that this compound may share similar properties due to structural similarities .
Enzyme Inhibition
Several studies have explored the enzyme inhibitory activities of imidazo[1,2-a]pyridine derivatives:
- Acetylcholinesterase (AChE) Inhibition : Compounds have demonstrated significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .
- Cyclooxygenase (COX) Inhibition : Some derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in disease pathways, modulating their activity.
- Enzyme Interaction : It can inhibit or activate enzymes that play critical roles in cellular processes.
Synthesis and Evaluation
A range of synthetic methods has been employed to create derivatives of imidazo[1,2-a]pyridine. These methods include cyclization reactions and modifications at various positions to enhance biological activity .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10,15H2 |
InChI Key |
FQVPTCFDLRKULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N |
Origin of Product |
United States |
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